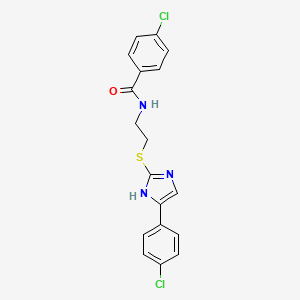

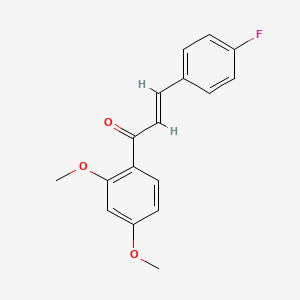

![molecular formula C21H19ClN2O5 B2736254 Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-97-6](/img/structure/B2736254.png)

Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as ECOAI and is a derivative of isoquinoline. ECOAI has been used in various scientific studies to investigate its mechanism of action and potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Crystal Structure and Theoretical Studies

The crystal structure and Hirshfeld surface analysis, along with Density Functional Theory (DFT) studies of related compounds, provide foundational knowledge on the molecular interactions and stability of such compounds. For example, a study conducted by Baba et al. (2019) on a structurally similar compound revealed insights into its three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions, which could be fundamental in designing materials with specific molecular properties (Baba et al., 2019).

Antimicrobial Activity

Research has also been directed towards evaluating the antimicrobial potential of derivatives. For instance, Ahmed et al. (2006) synthesized compounds related to the quinolinyl moiety, demonstrating significant inhibition of bacterial and fungal growth. This suggests potential applications in developing new antimicrobial agents (Ahmed et al., 2006).

Corrosion Inhibition

Another area of application is in corrosion inhibition. Zarrouk et al. (2014) conducted a theoretical study on quinoxalines, including compounds with structural similarities to Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, revealing their potential as corrosion inhibitors for copper in acidic media. The study correlates molecular structure with inhibition efficiency, providing insights into designing effective corrosion inhibitors (Zarrouk et al., 2014).

Spectroscopic Analysis and Molecular Docking

Spectroscopic analysis, including FT-IR, FT-Raman, and NMR, along with molecular docking studies, can reveal the interaction mechanisms of such compounds with biological targets. El-Azab et al. (2016) explored these aspects for a quinazolinone derivative, indicating potential inhibitory activity against specific enzymes or receptors. This approach can be instrumental in drug discovery and development processes (El-Azab et al., 2016).

Synthesis and Characterization for Anticancer Activity

Derivatives have been synthesized and characterized for potential anticancer activity. Riadi et al. (2021) described the synthesis of a new derivative, demonstrating potent cytotoxic activity against various human cancer cell lines. This research highlights the therapeutic potential of such compounds in oncology (Riadi et al., 2021).

properties

IUPAC Name |

ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5/c1-2-28-20(26)13-29-18-5-3-4-17-16(18)10-11-24(21(17)27)12-19(25)23-15-8-6-14(22)7-9-15/h3-11H,2,12-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJTUYBBBWXTAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2736174.png)

![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2736176.png)

![1-(4-Cyclopentylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2736178.png)

![N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2736182.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2736184.png)

![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)